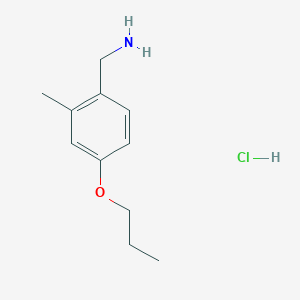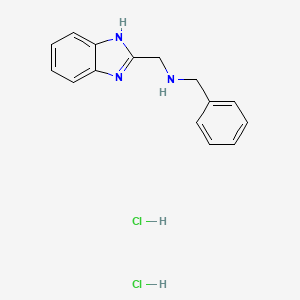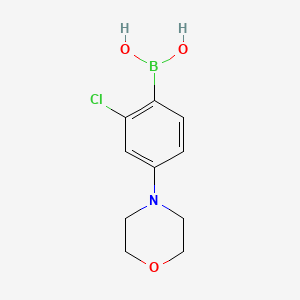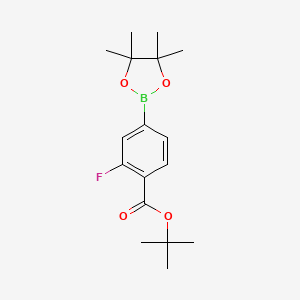![molecular formula C14H15ClO2 B1407447 8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde CAS No. 1350761-61-3](/img/structure/B1407447.png)
8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde
Overview
Description
8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a chroman ring is fused to a cyclopropane ring, with a chloro substituent and a carbaldehyde functional group. Such structures are of significant interest in organic chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chroman ring followed by the introduction of the cyclopropane moiety through a cyclopropanation reaction. The chloro substituent can be introduced via halogenation, and the carbaldehyde group is typically added through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the spirocyclic structure. Techniques such as chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylic acid
Reduction: 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylic acid
- 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-methanol
- Spiro[chroman-4,1’-cyclopropane] derivatives
Uniqueness
8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde is unique due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
8-chloro-2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2/c1-13(2)8-14(3-4-14)10-5-9(7-16)6-11(15)12(10)17-13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGITZFKTLAKVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC2)C3=C(O1)C(=CC(=C3)C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122290 | |
| Record name | 8-Chloro-2,3-dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-61-3 | |
| Record name | 8-Chloro-2,3-dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride](/img/structure/B1407371.png)
![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)
![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407373.png)




![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)



![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)

